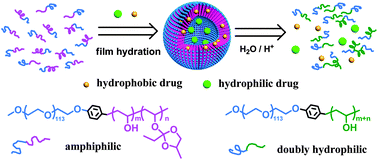Biocompatible acid-labile polymersomes from PEO-b-PVA derived amphiphilic block copolymers†
RSC Advances Pub Date: 2013-10-07 DOI: 10.1039/C3RA42824A
Abstract
A family of amphiphilic block copolymers with pendent ortho ester groups were synthesized by modifying the double hydrophilic block copolymer PEO114-b-PVA240 with 2-ethylidene-4-methyl-1,3-dioxolane (EMD) under mild conditions (30 °C). The degree of modification (DM) of the ortho ester groups can be tuned by simply varying the feed ratio of EMD to the hydroxyl groups in the PVA block. These block copolymers are stable in an anhydrous environment. Laser light scattering (LLS) and transmission electron microscopy (TEM) measurements revealed that in weakly basic aqueous buffer, these amphiphilic block copolymers self-assembled into aggregates with different size and morphology, ranging from solid-like spherical nanoparticles to polymersomes as the DM increased. The acid-triggered dissociation behaviour of the aggregates were studied by LLS, nile red (NR) fluorescence and TEM. The copolymer aggregates dissociated faster in a buffer with the lower pH; the dissociation rate of the aggregates became faster for the copolymers with lower DM. The polymersomes can load both hydrophilic biomacromolecules like lysozyme and hydrophobic anticancer drug doxorubicin (DOX). The drug-loaded polymersomes were stable in neutral phosphate buffer for at least 6 h with a payload leakage of less than 25% in 12 h at 37 °C; however, significant acid-triggered payload release was accomplished even at a mildly acidic pH (6.0). Finally, the DOX-loaded polymersomes exhibited a concentration-dependent toxicity to MCF-7 and HeLa cells while the copolymers themselves are non-toxic.


Recommended Literature
- [1] Trends in the stability of covalent dative bonds with variable solvent polarity depend on the charge transfer in the Lewis electron-pair system†
- [2] Metal–organic framework based systems for CO2 sensing
- [3] Inside back cover
- [4] Disulfide formation via sulfenamides†‡
- [5] Multicolor tunable highly luminescent carbon dots for remote force measurement and white light emitting diodes†
- [6] Nitrogen-doped carbon nanotube supported double-shelled hollow composites for asymmetric supercapacitors†
- [7] Non-equivalent Mn4+ doping into A2NaScF6 (A = K, Rb, Cs) hosts toward short fluorescence lifetime for backlight display application†
- [8] Luminescent terbium(iii) complex-based titania sensing material for fluoride and its photocatalytic properties†
- [9] Selective removal of Cu2−x(S,Se) phases from Cu2ZnSn(S,Se)4 thin films†
- [10] Super acid catalysis in supercritical fluid reaction media for the formation of linear alkyl benzenes










